molecular formula C5H2F6O2 B074370 Hexafluoroacetylacetone CAS No. 1522-22-1

Hexafluoroacetylacetone

Cat. No. B074370
CAS RN: 1522-22-1
M. Wt: 208.06 g/mol
InChI Key: QAMFBRUWYYMMGJ-UHFFFAOYSA-N
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Description

Hexafluoroacetylacetone, also known as 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, is a colorless liquid . It forms metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III). Upon hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol .


Synthesis Analysis

The synthesis of Hexafluoroacetylacetone has been traditionally used as sources of respective ligands in the synthesis of complexes of other metals of diverse functionality . It has been effective in solid-phase processes .


Molecular Structure Analysis

Hexafluoroacetylacetone has a molecular formula of C5H2F6O2 and a molecular weight of 208.06 g/mol . The compound exists exclusively as the enol CF3C(OH)=CHC(O)CF3 . An accurate structure of the main frame of the molecule has been obtained from the rotational spectra of nine isotopic species, measured by pulsed jet Fourier-transform microwave spectroscopy .


Chemical Reactions Analysis

Hexafluoroacetylacetone has been used in the heterogeneous chelation reaction of thin CuO films in supercritical CO2 . This reaction has relevance for processing nanoscale structures .


Physical And Chemical Properties Analysis

Hexafluoroacetylacetone is a colorless liquid with a density of 1.47 g/mL at 25 °C and a boiling point of 70-71 °C . It is soluble in organic solvents .

Mechanism of Action

Target of Action

Hexafluoroacetylacetone (hfacH) primarily targets metallic and oxidized surfaces, particularly those of nickel (Ni) and nickel oxide (NiO) . It is used in atomic layer etching processes, where it interacts with these surfaces to facilitate etching .

Mode of Action

The interaction of hfacH with its targets is complex. On a metallic Ni surface, an hfacH molecule can be unstable and dissociate . On an nio surface, an hfach molecule can be deprotonated and form a hexafluoroacetylacetonate anion (hfac−) that bonds stably with positively charged ni atoms of the surface . This interaction is consistent with observations from earlier experiments .

Biochemical Pathways

It’s known that hfach plays a crucial role in the atomic layer etching of ni, based on the cyclic processes of surface oxidation and formation of volatile organo-nickel complexes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for hfacH are not readily available, it’s known that hfacH is a colorless liquid with a density of 1.47 g/mL at 25 °C . It’s also soluble in organic solvents , which may influence its bioavailability.

Result of Action

The primary result of hfacH’s action is the formation of volatile organo-nickel complexes during the atomic layer etching process . This leads to the etching of the targeted surfaces. Additionally, hfacH can form organometallic complexes such as Ni(hfac)2, which are volatile at higher surface temperatures .

Action Environment

The action of hfacH is influenced by environmental factors. For instance, in the medium of supercritical CO2 containing β-diketones in combination with pyridine and water, hfacH reacts mainly with the oxide films . This suggests that the presence of certain substances and conditions, such as supercritical CO2 and pyridine, can influence the action, efficacy, and stability of hfacH .

Safety and Hazards

Hexafluoroacetylacetone is combustible and forms explosive mixtures with air at elevated temperatures . Development of hazardous combustion gases or vapors is possible in the event of fire . It is advised not to inhale the substance/mixture and to avoid the generation of vapors/aerosols .

Future Directions

Hexafluoroacetylacetone has been investigated as an etchant for copper and its complexes, such as Cu(Hfac)(trimethylvinylsilane) have been employed as precursors in microelectronics . This suggests potential future directions in the field of microelectronics.

Relevant Papers

Relevant papers include "Kinetics and Mechanism for the Reaction of Hexafluoroacetylacetone with CuO in Supercritical Carbon Dioxide" and "Electronic Structure and Proton Transfer in Ground-State Hexafluoroacetylacetone" . These papers provide valuable insights into the properties and applications of Hexafluoroacetylacetone.

properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione
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InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2
Source PubChem
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InChI Key

QAMFBRUWYYMMGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H2F6O2
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DSSTOX Substance ID

DTXSID4061753
Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Molecular Weight

208.06 g/mol
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Physical Description

Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,1,1,5,5,5-Hexafluoroacetylacetone
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Product Name

Hexafluoroacetylacetone

CAS RN

1522-22-1, 22466-49-5
Record name Hexafluoroacetylacetone
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Record name Hexafluoroacetylacetone
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Record name 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-
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Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Record name 1,1,1,5,5,5-hexafluoropentane-2,4-dione
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Record name HEXAFLUOROACETYLACETONE
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Synthesis routes and methods I

Procedure details

A 100-ml eggplant-type flask was charged with 16.2 g of the obtained 1,1,1,5,5,5-hexafluoroacetylacetone dihydrate and 33.0 g of 98% sulfuric acid. Then, the flask was stopped, and the mixture was stirred for 4 hr at room temperature with a magnetic mixer, followed by standing still for 1 hr to have two layers separated from each other. Then, 12.5 g of 1,1,1,5,5,5-hexafluoroacetylacetone were obtained from the organic layer. This product was found by a gas chromatography (detector: FED, column: DB-1, column size: 0.25 mm×60 m) to be 1,1,1,5,5,5-hexafluoroacetylacetone having a purity of 99.9% (areal % in gas chromatography).
Quantity
16.2 g
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Synthesis routes and methods II

Procedure details

In view of the above circumstances, the present inventors have made extensive researches and resultantly found that: it is possible to form a 1,1,1,5,5,5-hexafluoroacetylacetone hydrate by reacting a 3,3,3-trifluoropropynyl metal with a trifluoroacetate and then bringing the resulting reaction mixture (A), in which at least 1,1,1,5,5,5-hexafluoro-3-pentyn-2-one or an equivalent thereof is contained, into contact with water in the presence of an acid; and it is possible to produce 1,1,1,5,5,5-hexafluoroacetylacetone by dehydration of the thus-formed hydrate.
[Compound]
Name
3,3,3-trifluoropropynyl
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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